molecular formula C5H11BrO B3054288 1-(Bromomethoxy)butane CAS No. 59375-51-8

1-(Bromomethoxy)butane

Cat. No. B3054288
CAS RN: 59375-51-8
M. Wt: 167.04 g/mol
InChI Key: RTSBCGFVAMIDBC-UHFFFAOYSA-N
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Description

1-(Bromomethoxy)butane , also known by its chemical formula C5H10Br2O , is a compound that combines a butane backbone with a bromine atom and a methoxy group (CH3O-) attached to the fourth carbon. Its molecular weight is approximately 245.94 Da .

Scientific Research Applications

Crystal Structure Analysis : The compound 1,4-Bis(p-bromophenoxy) butane, structurally related to 1-(Bromomethoxy)butane, has been studied through single-crystal X-ray analysis to understand its crystalline structure. This research provides insights into the conformation of the methylene chain in the compound, which is crucial for applications in material science and molecular engineering (Ishikawa et al., 1971).

Conformational Behavior : Studies on butane and its derivatives, including 1-(Bromomethoxy)butane, in nematic solvents using NMR spectroscopy have provided valuable data on conformational equilibria and orientational ordering. This is significant for understanding molecular behavior in liquid crystals and other complex media (Polson & Burnell, 1995).

Vibrational Spectroscopy : The vibrational analysis of branched-chain bromides, including compounds similar to 1-(Bromomethoxy)butane, has been conducted to understand their structural dynamics. Such studies are fundamental in the fields of spectroscopy and molecular physics (Crowder & Jalilian, 1978).

Synthetic Chemistry : 1-(Bromomethoxy)butane and related compounds have been used as intermediates in synthetic chemistry, particularly in the synthesis of complex organic molecules. For example, butane-1,2-diacetals serve as protecting groups in carbohydrate chemistry, showcasing the utility of such compounds in facilitating selective reactions and controlling reaction pathways (Lence, Castedo, & González‐Bello, 2008).

Polymerization Processes : The application of 1-(Bromomethoxy)butane derivatives in polymerization processes has been explored, particularly in the context of propylene polymerization. Such studies contribute to the development of new polymeric materials with tailored properties (Zahedi et al., 2018).

Green Chemistry : Research has also focused on using 1-(Bromomethoxy)butane and its analogs in green chemistry applications, such as the synthesis of bis coumarinyl methanes via environmentally friendly methods. This highlights the role of such compounds in promoting sustainable chemical practices (Nikpassand, Fekri, & Sahrapeima, 2017).

properties

IUPAC Name

1-(bromomethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-2-3-4-7-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBCGFVAMIDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563244
Record name 1-(Bromomethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59375-51-8
Record name 1-(Bromomethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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